
2,4,5-Trifluorobenzylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,4,5-Trifluorobenzylzinc bromide (MFCD13152555) is an organozinc reagent commonly used in organic synthesis. It is a derivative of benzylzinc bromide, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran and is known for its reactivity in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzylzinc bromide can be synthesized through the reaction of 2,4,5-trifluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,4,5-Trifluorobenzyl bromide+Zn→2,4,5-Trifluorobenzylzinc bromide
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trifluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents like hydrogen gas or metal hydrides are used.
Major Products:
Nucleophilic substitution: Produces substituted benzyl derivatives.
Oxidation: Yields alcohols or ketones.
Reduction: Forms hydrocarbons.
Aplicaciones Científicas De Investigación
2,4,5-Trifluorobenzylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trifluorobenzylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, forming new bonds and facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparación Con Compuestos Similares
Benzylzinc bromide: Lacks the fluorine substituents, making it less reactive in certain transformations.
2,4-Difluorobenzylzinc bromide: Contains two fluorine atoms, offering different reactivity and selectivity.
2,4,6-Trifluorobenzylzinc bromide: Has an additional fluorine atom, affecting its chemical behavior.
Uniqueness: 2,4,5-Trifluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for creating complex molecules with high precision .
Propiedades
Fórmula molecular |
C7H4BrF3Zn |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2,4-trifluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
FSLZVBQQWKLFBM-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=C(C=C1F)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


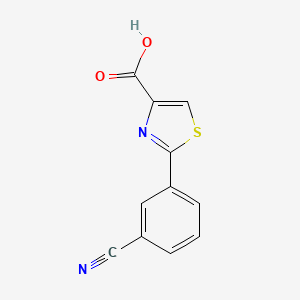
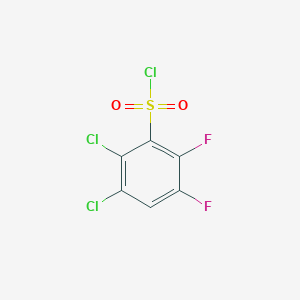
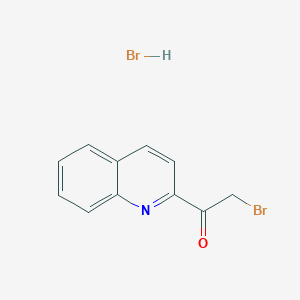
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)
![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B13916388.png)
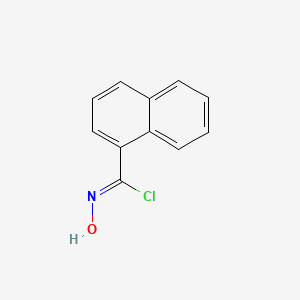
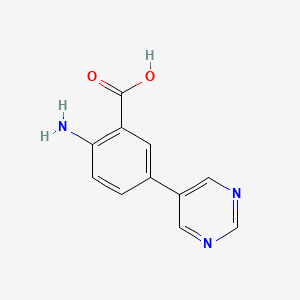
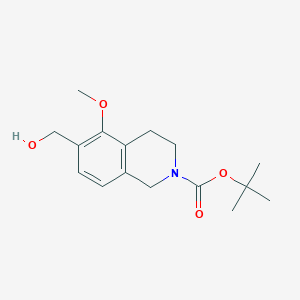
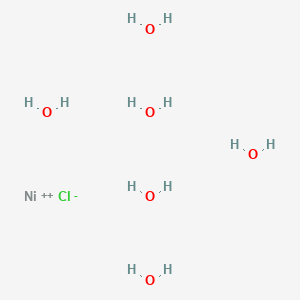
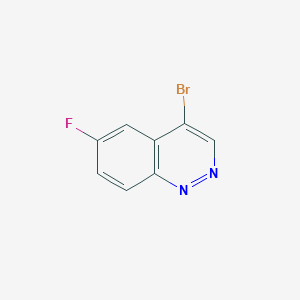
![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)

![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
